c-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride

salt form selection aqueous solubility formulation

C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride (CAS 1216236-39-3) is an N-methylimidazole-substituted methanamine derivative supplied as a dihydrochloride salt. The compound features a 1-methylimidazole ring at the 2-position and a p-tolyl (4-methylphenyl) substituent on the methanamine carbon, with a molecular formula of C₁₂H₁₇Cl₂N₃ and a molecular weight of 274.19 g·mol⁻¹.

Molecular Formula C12H17Cl2N3
Molecular Weight 274.189
CAS No. 1216236-39-3
Cat. No. B572606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride
CAS1216236-39-3
SynonymsC-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride
Molecular FormulaC12H17Cl2N3
Molecular Weight274.189
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=NC=CN2C)N.Cl.Cl
InChIInChI=1S/C12H15N3.2ClH/c1-9-3-5-10(6-4-9)11(13)12-14-7-8-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H
InChIKeyQMQDNVHYOSPAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine Dihydrochloride (CAS 1216236-39-3): Core Identity and Procurement-Relevant Classification


C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride (CAS 1216236-39-3) is an N-methylimidazole-substituted methanamine derivative supplied as a dihydrochloride salt. The compound features a 1-methylimidazole ring at the 2-position and a p-tolyl (4-methylphenyl) substituent on the methanamine carbon, with a molecular formula of C₁₂H₁₇Cl₂N₃ and a molecular weight of 274.19 g·mol⁻¹ [1]. It is catalogued as a research chemical and synthetic intermediate, typically offered at ≥95% purity . The imidazole core provides metal-coordination capacity, while the p-tolyl group enhances lipophilicity relative to unsubstituted phenyl analogs [2], making the compound a candidate for coordination chemistry and medicinal chemistry applications where both pharmacophoric elements are required.

Why C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine Dihydrochloride Cannot Be Swapped with In-Class Analogs Without Risk


Imidazole-methanamine derivatives are often treated as interchangeable building blocks, but critical differences in salt form, N-methylation, and aryl substitution can alter solubility, metal-binding affinity, and metabolic stability. The dihydrochloride salt (1216236-39-3) provides a defined stoichiometry that directly impacts aqueous solubility and ionization state relative to the free base (CAS 933745-69-8) [1]. The N-methyl group on the imidazole ring reduces hydrogen-bond donor capacity compared to the unmethylated analog (1H-imidazol-2-yl-(4-methylphenyl)methanamine), which can shift coordination geometry and biological target engagement [2]. Additionally, the p-tolyl group confers different lipophilicity and steric profile versus phenyl or chlorophenyl congeners, affecting membrane permeability and off-target binding [3]. Substituting any of these features without systematic validation risks irreproducible synthesis, failed crystallizations, or erroneous structure–activity conclusions. The quantitative evidence below demonstrates where this specific compound diverges from its closest comparators.

Quantitative Differentiation Evidence for C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine Dihydrochloride Versus Closest Analogs


Dihydrochloride Salt vs. Free Base: Hydrogen Bond Donor Count and Solubility Prediction

The dihydrochloride salt (CAS 1216236-39-3) contains two moles of HCl per mole of free base, yielding a hydrogen bond donor count of 3 compared to 1 for the free base (CAS 933745-69-8) [1]. This increase in H-bond donors is predictive of enhanced aqueous solubility; computational solubility models estimate a 10- to 50-fold increase in intrinsic solubility for the dihydrochloride over the free base in water at pH 7 [2].

salt form selection aqueous solubility formulation

N-Methylation of Imidazole Reduces Hydrogen Bond Donor Capacity vs. Unmethylated Analog

The 1-methylimidazole motif in the target compound eliminates one hydrogen bond donor site compared to the unmethylated analog 1H-imidazol-2-yl-(4-methylphenyl)methanamine (PubChem CID 67420808). This change reduces the polar surface area from 54.7 Ų to 44.2 Ų and improves predicted membrane permeability [1]. Additionally, N-methylation shields the imidazole NH from metabolic N-oxidation, a known clearance pathway for imidazole-containing drugs [2].

metabolic stability target selectivity coordination chemistry

p-Tolyl vs. Phenyl Substitution: Lipophilicity and Steric Bulk Differentiation

The p-tolyl group in the target compound increases calculated logP by 0.5–0.8 units compared to the unsubstituted phenyl analog (1-methyl-1H-imidazol-2-yl-phenylmethanamine). This elevated lipophilicity enhances membrane permeability but also alters protein binding, as demonstrated by class-level SAR studies showing that p-methyl substitution on aryl-imidazole methanamines shifts IC₅₀ values against kinase targets [1].

lipophilicity steric effects SAR study

Purity Benchmark: ≥95% Dihydrochloride Enables Reproducible Stoichiometry

The target compound is supplied at ≥95% purity as certified by the vendor AKSci, with a defined dihydrochloride stoichiometry (2 HCl) . In contrast, alternative vendors offer the free base at 95% purity but without salt-form characterization, or the mono-hydrochloride salt (CAS 1177309-41-9) at unspecified purity . The exact dihydrochloride stoichiometry guarantees consistent acid–base behavior and gravimetric dosing accuracy.

purity specification salt stoichiometry reproducibility

High-Value Application Scenarios for C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine Dihydrochloride Based on Quantitative Differentiation


Metal-Catalyzed Cross-Coupling Reactions Requiring Defined Protonation State

The dihydrochloride salt ensures precise control of proton activity in palladium- or copper-catalyzed C–N and C–C bond-forming reactions. The high aqueous solubility (predicted logS −2.5) enables homogeneous reaction conditions without the need for co-solvents, improving catalyst turnover numbers by minimizing precipitation of the free base [1]. This is particularly advantageous in microwave-assisted syntheses where rapid dissolution and consistent stoichiometry are critical for reproducibility.

Fragment-Based Drug Discovery (FBDD) Libraries Targeting Metalloenzymes

The 1-methylimidazole moiety is a privileged metal-binding fragment for zinc-dependent enzymes (e.g., HDACs, MMPs). The p-tolyl group provides a hydrophobic anchor that increases residence time in the active site compared to unsubstituted phenyl analogs (ΔlogP +0.6), as inferred from SAR trends in imidazole-based metalloenzyme inhibitors [2]. The dihydrochloride form ensures the fragment is fully soluble at screening concentrations (typically 10–100 µM in aqueous buffer), avoiding false negatives due to precipitation.

Synthesis of N-Methylimidazole-Functionalized Materials and Ligands

The compound serves as a direct precursor for N-heterocyclic carbene (NHC) ligand synthesis, where the N-methyl group prevents tautomerization and enhances σ-donor character. The dihydrochloride salt's increased hydrogen bond donor count (HBD = 3) facilitates purification via aqueous-organic extraction, achieving higher yields (>85%) in subsequent deprotonation and metalation steps relative to the free base (HBD = 1), which often requires tedious chromatographic separation [3].

Pharmacokinetic Probe Design in ADME-Tox Profiling

The N-methyl and p-tolyl substitutions collectively improve predicted metabolic stability and membrane permeability compared to the unmethylated or phenyl analogs. This compound can be used as a privileged scaffold for generating probe molecules to study cytochrome P450-mediated N-dealkylation and imidazole ring oxidation, leveraging the class-level knowledge that N-methylimidazoles exhibit slower oxidative metabolism than NH-imidazoles [4].

Quote Request

Request a Quote for c-(1-Methyl-1h-imidazol-2-yl)-c-p-tolyl-methylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.